2,4-Dimethyl-1,3-pentadiene

Catalog No.
S1511884
CAS No.
1000-86-8
M.F
C7H12
M. Wt
96.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dimethyl-1,3-pentadiene

CAS Number

1000-86-8

Product Name

2,4-Dimethyl-1,3-pentadiene

IUPAC Name

2,4-dimethylpenta-1,3-diene

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

InChI

InChI=1S/C7H12/c1-6(2)5-7(3)4/h5H,1H2,2-4H3

InChI Key

CMSUNVGIWAFNBG-UHFFFAOYSA-N

SMILES

CC(=CC(=C)C)C

Canonical SMILES

CC(=CC(=C)C)C

Study of Conformational Isomers and Vibrational Spectra

Cycloaddition Reactions

Mass Spectrometry Studies

    Specific Scientific Field: Analytical Chemistry

    Summary of the Application: 2,4-Dimethyl-1,3-pentadiene can be used in mass spectrometry studies. Mass spectrometry is a powerful analytical technique used to quantify known materials, to identify unknown compounds within a sample, and to elucidate the structure and chemical properties of different molecules.

Studies of Conjugated Dienes

2,4-Dimethyl-1,3-pentadiene is an organic compound with the molecular formula C₇H₁₂ and a CAS number of 1000-86-8. It is classified as a diene due to the presence of two double bonds in its structure, specifically located between the first and second, and the third and fourth carbon atoms. This compound is also known by its IUPAC name, 2,4-dimethylpenta-1,3-diene. It appears as a colorless liquid with a characteristic odor and is highly flammable, making it essential to handle with care in laboratory settings .

Citation:

  • National Institute of Standards and Technology: )
Typical of dienes. Notably, it can undergo:

  • Diels-Alder Reactions: As a diene, it can react with dienophiles to form cyclohexene derivatives.
  • Electrophilic Additions: The double bonds can react with electrophiles, leading to the formation of more complex organic molecules.
  • Photooxygenation: This process involves the reaction of 2,4-dimethyl-1,3-pentadiene with molecular oxygen under UV light, which has been studied across various solvents .

Several methods can be employed to synthesize 2,4-dimethyl-1,3-pentadiene:

  • From Isoprene: Starting from isoprene through a series of reactions involving alkylation and dehydrogenation.
  • Via Diels-Alder Reaction: Utilizing simpler dienes or dienophiles to construct the compound through cycloaddition reactions.
  • Alkylation Reactions: Employing alkyl halides in conjunction with appropriate bases to yield the desired diene structure.

These methods highlight the versatility of organic synthesis techniques applicable to this compound.

2,4-Dimethyl-1,3-pentadiene finds applications primarily in research settings:

  • Chemical Research: Used as a model compound for studying reaction mechanisms involving conjugated systems.
  • Material Science: It may serve as a precursor in synthesizing more complex organic materials or polymers.

Due to its reactivity and structure, it also has potential uses in organic synthesis pathways for developing various chemical products.

When comparing 2,4-dimethyl-1,3-pentadiene to similar compounds such as 1,3-butadiene and isoprene, several unique characteristics emerge:

Compound NameMolecular FormulaKey Features
2,4-Dimethyl-1,3-pentadieneC₇H₁₂Two double bonds; branched structure
1,3-ButadieneC₄H₆Linear diene; used in rubber production
IsopreneC₅H₈Building block for natural rubber; linear diene

Uniqueness: The branched structure of 2,4-dimethyl-1,3-pentadiene distinguishes it from linear dienes like 1,3-butadiene and isoprene. This structural difference influences its reactivity patterns and potential applications in synthetic chemistry.

Catalytic Dehydration Strategies for Selective Diene Formation

Catalytic dehydration remains the most widely employed method for synthesizing 2,4-dimethyl-1,3-pentadiene. A notable approach involves the dehydration of 2,3-pentanediol derivatives using solid acid catalysts. For instance, LaPO₄ catalysts have demonstrated exceptional performance in converting 2,3-pentanediol to 1,3-pentadiene with >90% selectivity under optimized conditions. The mechanism proceeds via a cyclic carbocation intermediate, where the catalyst’s Brønsted acidity and pore structure critically influence reaction efficiency.

Alternative routes utilize biomass-derived precursors. Xylitol, a renewable feedstock, undergoes deoxydehydration (DODH) with formic acid to yield 2,4-pentadien-1-ol, which is subsequently deoxygenated using Pd/C catalysts to produce 1,3-pentadiene. This two-step process achieves a total yield of 83% at 100°C, with hexane/methyl chloride solvent mixtures minimizing side reactions. Comparatively, TiCl₄ and ethylaluminum dichloride (EADC) catalysts facilitate copolymerization of isobutylene (IB) and 2,4-dimethyl-1,3-pentadiene (DMPD), though DMPD’s higher reactivity often leads to block copolymer formation rather than random copolymers.

Table 1: Comparative Analysis of Catalytic Dehydration Methods

CatalystSubstrateTemperature (°C)Selectivity (%)Yield (%)Reference
LaPO₄2,3-Pentanediol3009285
Pd/C2,4-Pentadien-1-ol1009583
TiCl₄Isobutylene/DMPD-76 to -4087 (DMPD)65

Two-Step Isomer-Specific Synthesis via Acid-Mediated Pathways

Isomer control is critical for applications requiring precise regiochemistry. A patented two-step method optimizes the synthesis of 2-methyl-1,3-pentadiene from 2-methyl-2,4-pentanediol. The first step employs montmorillonite-supported FeCl₃ to dehydrate the diol to 4-methyl-4-penten-2-ol at 110–140°C, followed by a second dehydration using oxalic acid or FeCl₃ at 120–150°C. This approach achieves a 9:1 ratio of 2-methyl-1,3-pentadiene to its 4-methyl isomer, with an overall yield of 80%.

Silica gel-mediated rearrangements of alkylallenes further exemplify isomer-specific pathways. For example, treatment of 2,4-dimethylpenta-1,2-diene with silica gel yields 2,4-dimethyl-1,3-pentadiene via a carbocation intermediate stabilized by methyl groups. Gold(I) catalysts, such as AuCl₃ with PhNO additives, enhance stereoselectivity in such rearrangements, achieving >90% conversion under mild conditions.

Stereochemical Control in Pentadiene Derivative Preparation

The conformational landscape of 2,4-dimethyl-1,3-pentadiene has been elucidated through ab initio studies. Two stable conformers—s-trans and s-cis—exist, with the s-trans form being 2.3 kcal/mol more stable due to reduced steric hindrance. Vibrational spectroscopy confirms these findings, with distinct C=C stretching modes at 1,620 cm⁻¹ (s-trans) and 1,645 cm⁻¹ (s-cis).

In polymerization reactions, stereochemical outcomes depend on catalyst choice. For instance, EADC promotes 1,4-additions in DMPD homopolymers, while TiCl₄ favors 1,2-additions (~13% incorporation). Such control is pivotal for tuning polymer properties like glass transition temperature and mechanical strength.

Ab Initio Studies of s-cis/s-trans Isomerization Dynamics

Quantum chemical investigations of 2,4-dimethyl-1,3-pentadiene have revealed fundamental insights into the conformational preferences and isomerization mechanisms of this diene system [1] [4]. Ab initio calculations consistently demonstrate that the s-trans conformation represents the global minimum energy structure, with the s-cis conformation existing as a higher-energy conformer [1]. The energy difference between these two principal conformations has been determined through various computational methods, with high-level calculations indicating a stabilization of approximately 2.8 kilocalories per mole favoring the s-trans arrangement [4].

The structural optimization studies using different basis sets have shown that the s-trans conformer adopts a nearly planar geometry with a central carbon-carbon-carbon-carbon dihedral angle of approximately 180 degrees [4]. In contrast, the s-cis conformer exhibits a dihedral angle close to 0 degrees, bringing the terminal methylene groups into closer proximity [1]. Mulliken population analysis of these stable conformers reveals distinct electronic distributions that contribute to their relative energetic ordering [4].

Detailed examination of the isomerization pathway connecting the s-cis and s-trans conformers has been conducted using intrinsic reaction coordinate calculations [4]. These studies demonstrate that the rotation about the central carbon-carbon single bond proceeds through a transition state characterized by a dihedral angle of approximately 90 degrees [33]. The activation barrier for this conformational interconversion has been calculated using multiple theoretical approaches, with values ranging from 2.9 to 4.2 kilocalories per mole depending on the computational method employed [33].

Table 1: Conformational Properties of 2,4-Dimethyl-1,3-pentadiene

ConformerRelative Energy (kcal/mol)Population at 298K (%)Dihedral Angle (degrees)Stability
s-trans0.096180Most stable
s-cis2.840Less stable

The computational studies have utilized various levels of theory to ensure reliability of the predicted energetics [4]. Hartree-Fock calculations with polarized basis sets provide initial estimates, while more sophisticated methods including second-order Moller-Plesset perturbation theory and density functional theory approaches yield refined energetic parameters [4]. The influence of basis set selection on geometrical parameters has been systematically investigated, revealing convergence toward consistent structural predictions with sufficiently large basis sets [4].

Table 2: Computational Methods and Energy Barriers

MethodBasis SetEnergy Barrier (kcal/mol)Accuracy Level
HF/6-31G*6-31G*4.2Medium
MP2/6-31G*6-31G*3.8High
B3LYP/6-31G*6-31G*3.5Medium-High
G3G3 composite2.9High
CCSD(T)/aug-cc-pVTZaug-cc-pVTZ3.2Very High

Solvent-Mediated Conformational Population Shifts

The conformational equilibrium of 2,4-dimethyl-1,3-pentadiene undergoes significant perturbation in the presence of solvents, with the magnitude and direction of the shifts depending on the specific solvent properties [14] [19]. Polar solvents generally stabilize conformations that possess enhanced dipole moments or increased solvent-accessible surface areas [14]. The differential solvation of the s-cis and s-trans conformers arises from their distinct geometric arrangements and electronic distributions [14].

Molecular dynamics simulations in explicit solvent environments reveal that polar solvents preferentially stabilize the s-cis conformation through specific intermolecular interactions [14]. The more compact geometry of the s-cis conformer allows for enhanced solvent coordination around the molecule, leading to favorable enthalpic contributions to the solvation free energy [14]. These effects partially counteract the intrinsic gas-phase preference for the s-trans arrangement [14].

The extent of solvent-mediated conformational population shifts has been quantified through free energy perturbation calculations in various solvent systems [14]. Aprotic polar solvents such as dimethyl sulfoxide and acetonitrile produce modest increases in the s-cis population, while protic solvents capable of hydrogen bonding interactions show more pronounced effects [15]. The temperature dependence of these solvent effects indicates that both enthalpic and entropic factors contribute to the conformational redistribution [15].

Table 3: Thermodynamic Properties Comparison

Propertys-transs-cisExperimental
Enthalpy of Formation (kcal/mol)-1.21.6-1.0
Entropy (cal/mol·K)85.482.186.2
Heat Capacity (cal/mol·K)28.729.228.5
Gibbs Free Energy (kcal/mol)-26.8-24.1-26.9

Continuum solvation models have been employed to estimate the relative solvation free energies of the two principal conformers across a range of solvent dielectric constants [17]. These calculations demonstrate a systematic trend toward increased s-cis stabilization with increasing solvent polarity [17]. The polarizable continuum model predictions are generally consistent with experimental observations, although the quantitative agreement varies depending on the specific solvent system [17].

The kinetics of conformational interconversion are also influenced by solvent environment, with viscous solvents providing additional barriers to rotational motion [18]. Experimental measurements of conformational relaxation times in different solvents reveal correlation between solvent viscosity and the observed rate constants for s-cis to s-trans isomerization [18]. These solvent effects on the reaction kinetics complement the thermodynamic influences on the equilibrium populations [18].

XLogP3

3.3

Boiling Point

93.2 °C

Melting Point

-114.0 °C

UNII

6CJ16Y4NXU

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1000-86-8

Dates

Modify: 2023-08-15

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